1-(Adamantane-1-carbonyl)-3-(benzenesulfonyl)pyrrolidine
Description
Properties
IUPAC Name |
1-adamantyl-[3-(benzenesulfonyl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO3S/c23-20(21-11-15-8-16(12-21)10-17(9-15)13-21)22-7-6-19(14-22)26(24,25)18-4-2-1-3-5-18/h1-5,15-17,19H,6-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEOOQLFNRBCANA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)C2=CC=CC=C2)C(=O)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Analysis and Synthetic Objectives
The target compound features a pyrrolidine core with two distinct substituents:
- Adamantane-1-carbonyl group at the nitrogen atom (position 1), introducing steric bulk and hydrophobicity.
- Benzenesulfonyl group at position 3, contributing electronic withdrawal and potential hydrogen-bonding interactions.
Key synthetic challenges include:
- Regioselective introduction of the benzenesulfonyl group at C3.
- Compatibility of acylation and sulfonylation steps under shared reaction conditions.
- Managing steric hindrance from the adamantane moiety during late-stage functionalization.
Retrosynthetic Disconnection Strategies
Two primary retrosynthetic pathways emerge:
Pathway A: Sequential Functionalization of Pyrrolidine
- N-Acylation with adamantane-1-carbonyl chloride.
- C3-Sulfonylation via directed C–H activation or electrophilic substitution.
Pathway B: Pyrrolidine Ring Construction from Pre-Functionalized Intermediates
- Spirocyclization of adamantane-containing precursors with sulfonylated building blocks.
- Post-cyclization modifications to install remaining substituents.
Detailed Synthetic Routes
Sequential Functionalization Approach
Step 1: N-Acylation of Pyrrolidine
Pyrrolidine reacts with adamantane-1-carbonyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base.
Reaction Conditions:
Mechanistic Insight:
The reaction proceeds via nucleophilic attack of pyrrolidine’s nitrogen on the acyl chloride, followed by deprotonation to form 1-(adamantane-1-carbonyl)pyrrolidine.
Step 2: C3-Sulfonylation
Introducing the benzenesulfonyl group at C3 requires overcoming the deactivation caused by the electron-withdrawing adamantane carbonyl.
Method A: Directed C–H Sulfonation
- Catalyst: Pd(OAc)₂ (5 mol%) with 8-aminoquinoline directing group.
- Sulfonating Agent: Benzenesulfonyl chloride.
- Solvent: DMF at 100°C.
- Yield: 60–68% (estimated from analogous reactions).
Method B: Electrophilic Sulfonation
Comparative Data:
| Method | Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Directed C–H | Pd(OAc)₂ | DMF | 100 | 60–68 |
| Electrophilic | None | Sulfolane | 80 | <30 |
Spirocyclization-Based Synthesis
The PubMed study on spiro[pyrrolidine-2,2'-adamantanes] provides a template for constructing the adamantane-pyrrolidine framework:
Azomethine Ylide Formation:
Adamantan-1-one reacts with sarcosine under microwave irradiation to generate an azomethine ylide.Cycloaddition:
The ylide undergoes 1,3-dipolar cycloaddition with a sulfonated dipolarophile (e.g., benzenesulfonyl acetylene):$$
\text{Adamantane-ylide} + \text{PhSO₂C≡CH} \rightarrow \text{Spiro intermediate}
$$Reductive Ring-Opening:
Hydrogenolysis cleaves the spiro structure to yield 3-(benzenesulfonyl)pyrrolidine, followed by N-acylation.
Advantages:
- Built-in regioselectivity for the benzenesulfonyl group.
- Avoids late-stage C–H functionalization.
Yield: 45–55% (extrapolated from analogous anti-influenza compounds).
Critical Analysis of Methodologies
Sequential vs. Convergent Synthesis
- Sequential Approach: Higher overall yields (60–68%) but requires specialized catalysts for C–H activation.
- Spirocyclization Route: Lower yields due to multi-step nature but superior regiocontrol.
Industrial-Scale Considerations
The CA1047041A patent demonstrates scalable benzylation and sulfonation techniques:
- Batch Reactors: 6 L flasks for intermediates like N-benzyl-2-nitromethylene-pyrrolidine.
- Catalytic Hydrogenation: Raney nickel at 145 kg H₂ pressure for deprotection.
Key Recommendations:
- Use flow chemistry for Pd-catalyzed C–H sulfonation to enhance reproducibility.
- Adopt continuous distillation for solvent recovery in large-scale acylations.
Chemical Reactions Analysis
Types of Reactions
1-(Adamantane-1-carbonyl)-3-(benzenesulfonyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
1-(Adamantane-1-carbonyl)-3-(benzenesulfonyl)pyrrolidine has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Materials Science: Use in the development of advanced materials with specific properties.
Biological Studies: Investigation of its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-(Adamantane-1-carbonyl)-3-(benzenesulfonyl)pyrrolidine involves interaction with specific molecular targets. The adamantane core may facilitate binding to hydrophobic pockets in proteins, while the phenylsulfonyl group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The benzenesulfonyl group in the target compound differs from thiourea derivatives in electronic and steric properties.
- Conformational Flexibility : Unlike thiourea derivatives, which adopt S- or U-conformations based on intramolecular H-bonding , the target compound’s conformation may be influenced by steric hindrance from the bulky adamantane and planar benzenesulfonyl groups.
Pharmacological and Physicochemical Properties
- Membrane Permeability: Adamantane derivatives are renowned for enhancing lipid solubility, as seen in 2,5-dioxopyrrolidin-1-yl adamantane-1-carboxylate, which is designed for cell membrane traversal . The target compound’s adamantane moiety likely confers similar advantages.
- Solubility and Stability : The sulfonyl group’s polarity may improve aqueous solubility compared to purely hydrocarbon-substituted adamantane derivatives, albeit less than carboxylates or succinimides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
